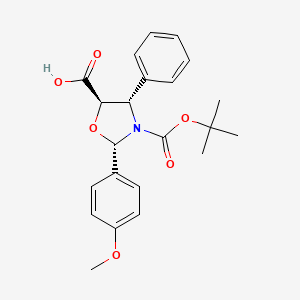
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid is a chiral oxazolidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid typically involves the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halides or through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolidine ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, palladium catalysts
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives
Reduction: Formation of amino alcohols
Substitution: Formation of various substituted oxazolidine derivatives
科学研究应用
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigation of its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Application in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and target molecules being synthesized.
相似化合物的比较
Similar Compounds
- (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
- (2S)-2-(4-methoxy)benzyl-3-dehydroquinic acid
Uniqueness
(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenyl groups. This combination of features makes it particularly useful as a chiral auxiliary in asymmetric synthesis, providing a distinct advantage over other similar compounds.
属性
分子式 |
C22H25NO6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(2S,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19-/m0/s1 |
InChI 键 |
MSVWUXLRSKRKFZ-OTWHNJEPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















